![molecular formula C20H15N3O2S2 B5051238 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide
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Description
“N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide”, often involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesis is usually carried out under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data . For instance, the FT-IR spectrum of a similar compound, “N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, shows peaks at 3284 cm^-1 (NH), 3016 cm^-1 (Ar C–H), 1667 cm^-1 (> C=O), 1632 cm^-1 (> C=N), 1598, 1558 cm^-1 (Ar –C=C–), 1532 cm^-1 (amide II), and 671 cm^-1 (C–S–C) .Chemical Reactions Analysis
Benzothiazole derivatives have been found to show variable activity against different bacterial strains . For instance, some compounds exhibited promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For example, “N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a white powder with a melting point of 208–210°C .Future Directions
Benzothiazole derivatives, including “N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide”, continue to be a subject of research due to their diverse biological activities . Future research may focus on optimizing their synthesis, exploring their biological activities, and developing them into effective therapeutic agents.
properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c1-12-8-9-13(19-21-14-5-2-3-7-17(14)27-19)11-15(12)22-20(26)23-18(24)16-6-4-10-25-16/h2-11H,1H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMMWWUFMAIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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